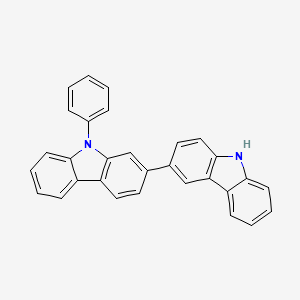

9-phenyl-9H,9'H-2,3'-bicarbazole

描述

“9-phenyl-9H,9’H-2,3’-bicarbazole” is a chemical compound with the molecular formula C30H20N2 . It has a molecular weight of 408.5 . This compound is used as an intermediate in the synthesis of electronic materials, such as OLED .

Molecular Structure Analysis

The InChI code for “9-phenyl-9H,9’H-2,3’-bicarbazole” is 1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H . This code provides a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“9-phenyl-9H,9’H-2,3’-bicarbazole” is a solid at 20°C . It has a density of 1.2±0.1 g/cm³ . The boiling point is 685.6±37.0 °C at 760 mmHg . The compound has a molar refractivity of 130.0±0.5 cm³ . It has 2 H bond acceptors and 1 H bond donor .

科学研究应用

Organic Electroluminescent Elements

“9-Phenyl-9H,9’H-2,3’-bicarbazole” has significant applications in organic electroluminescent elements, particularly in phosphorescent organic EL devices . This is due to its excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs .

Synthesis of Electronic Materials

This compound is an intermediate in the synthesis of electronic materials, such as OLED . It plays a crucial role in the production of various OLED series, including Thiophene series, Fluorene series, Boronic Acid series, and others .

OLED Display Screens

It is used in the production of OLED display screens . Its unique structure and properties make it an ideal material for creating vibrant and efficient displays .

Source of Electrons for Exciplexes

“9-Phenyl-9H,9’H-2,3’-bicarbazole” can also serve as a source of electrons to create exciplexes . These exciplexes can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Organic Synthesis and Materials Science

The unique structure of “9-Phenyl-9H,9’H-2,3’-bicarbazole”, characterized by the presence of two carbazole rings linked together through a phenyl group, makes it a potentially valuable building block in organic synthesis and materials science .

Radiative Efficiency of Carbazole-Based Luminophores

The compound has been studied for its influence on the radiative efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores . The quantum yields and radiative decay constants in the film state were found to be enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

作用机制

Target of Action

The primary target of 9-phenyl-9H,9’H-2,3’-bicarbazole is in the field of organic electroluminescent elements , particularly in phosphorescent organic light-emitting diodes (OLEDs) . It serves as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in OLED devices .

Mode of Action

9-Phenyl-9H,9’H-2,3’-bicarbazole interacts with its targets by exhibiting excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs . It is synthesized through a meticulous multi-step process with high yield and simplicity in post-processing, making it suitable for industrial production .

Biochemical Pathways

Its role in the synthesis of electronic materials, such as oleds, suggests that it may influence the electron transport pathways within these devices .

Pharmacokinetics

Its molecular weight is 408.5 , and it has a melting point of 241.0 to 245.0 °C .

Result of Action

The molecular and cellular effects of 9-phenyl-9H,9’H-2,3’-bicarbazole’s action are primarily observed in its application in OLEDs. It contributes to the high efficiency and reliability of these devices by serving as a novel host system . The solution-processed narrowband blue TADF-OLED employing the 9-phenyl-9H,9’H-2,3’-bicarbazole host exhibited a high external quantum efficiency greater than 13% .

Action Environment

The action, efficacy, and stability of 9-phenyl-9H,9’H-2,3’-bicarbazole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, preferably in a cool and dark place . Furthermore, its use in OLEDs suggests that it may be sensitive to factors such as light, heat, and electrical currents .

属性

IUPAC Name |

2-(9H-carbazol-3-yl)-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJRHORDMKIWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-phenyl-9H,9'H-2,3'-bicarbazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)

![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)

![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)

![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)

![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)

![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)

![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)